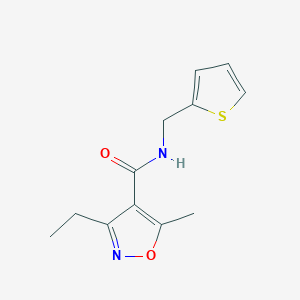![molecular formula C17H20ClF2N3O2 B4623392 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide
説明
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves a series of reactions where substitutions at specific positions on the pyrazole ring are made to introduce different functional groups. These synthesis pathways often employ methods such as reacting pyrazole with various substituted acetamides or aldehydes, showcasing the compound's versatility and potential for generating a wide range of derivatives with diverse biological activities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is confirmed using techniques like 1H NMR, IR, and Mass spectra, revealing detailed insights into their chemical configuration. The solid-state structure established by single crystal X-ray crystallography for some derivatives shows diverse supramolecular architectures, achieved through various hydrogen bonding interactions. This highlights the compound's structural complexity and the potential for forming different molecular conformations (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives are characterized by their ability to form coordination complexes with metals, demonstrating the ligands' versatility. These reactions not only define the compound's chemical reactivity but also its potential in creating compounds with significant antioxidant activity, which could have implications in various scientific applications (Chkirate et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from related studies on pyrazole-acetamide derivatives. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts, including its formulation into various delivery systems or its stability under different environmental conditions.
Chemical Properties Analysis
The chemical properties of pyrazole-acetamide derivatives, including their reactivity with different chemical agents and stability under various conditions, are central to understanding their potential uses. The compound's ability to undergo specific chemical reactions, such as cyclization or interaction with metals, underscores its versatility and potential for application in creating novel materials or in medicinal chemistry (Chkirate et al., 2019).
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant activity evaluated. These compounds demonstrate significant antioxidant properties, indicating potential applications in protecting against oxidative stress (Chkirate et al., 2019).
Herbicide Efficacy and Application
The chemical has been studied for its role in herbicides, particularly in controlling annual grasses and broad-leaved weeds in various crops. This application highlights its importance in agricultural management practices (Weisshaar & Böger, 1989).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been developed as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging. This highlights its utility in medical imaging and diagnostic procedures (Dollé et al., 2008).
Synthesis of Difluoroacetamides
The preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides has been explored, demonstrating their utility as precursors for various organic synthesis applications, including the synthesis of 3,3-difluoroazetidinones (Bordeau et al., 2006).
特性
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF2N3O2/c1-8(2)11-6-12(9(3)5-13(11)24)21-14(25)7-23-10(4)15(18)16(22-23)17(19)20/h5-6,8,17,24H,7H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLEPRGBAGKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)
![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)



![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)